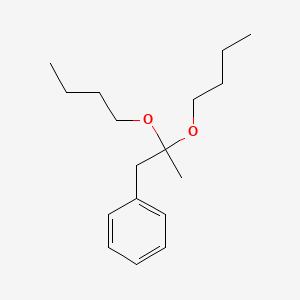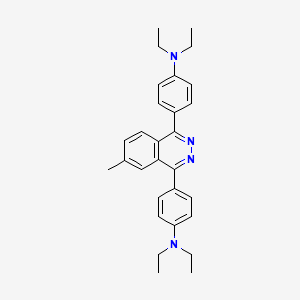
4-Methoxy-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a benzothiazinone core structure makes this compound an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2H-1,4-benzothiazin-3(4H)-one: shares structural similarities with other benzothiazinones, such as:
Uniqueness
The presence of the methoxy group in this compound may confer unique properties, such as altered electronic distribution, increased lipophilicity, and potential for specific biological interactions. These differences can make it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
89991-34-4 |
|---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
4-methoxy-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO2S/c1-12-10-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
HKJAMQCYLAFQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C(=O)CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)

![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)

![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)



